molecular formula C20H24N2O3 B269264 N-{3-[(sec-butylamino)carbonyl]phenyl}-2-ethoxybenzamide

N-{3-[(sec-butylamino)carbonyl]phenyl}-2-ethoxybenzamide

Cat. No. B269264
M. Wt: 340.4 g/mol
InChI Key: DNADRCYTZGFROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(sec-butylamino)carbonyl]phenyl}-2-ethoxybenzamide, commonly known as Boc-Lys-OEt, is a chemical compound that has gained significant interest in scientific research due to its unique properties. Boc-Lys-OEt is a peptide derivative that is commonly used as a reagent in peptide synthesis.

Mechanism of Action

The mechanism of action of Boc-Lys-OEt is not well understood. However, it is believed to act as a substrate for enzymes involved in peptide and protein metabolism. Boc-Lys-OEt has also been shown to interact with cellular receptors and transporters, which may contribute to its biological activity.
Biochemical and Physiological Effects
Boc-Lys-OEt has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in peptide and protein metabolism. Boc-Lys-OEt has also been shown to have anti-inflammatory and antioxidant properties. In addition, Boc-Lys-OEt has been shown to have an effect on cellular signaling pathways, which may contribute to its biological activity.

Advantages and Limitations for Lab Experiments

One advantage of using Boc-Lys-OEt in lab experiments is its well-established synthesis method. Boc-Lys-OEt is also readily available from commercial suppliers, which makes it easy to obtain. However, one limitation of using Boc-Lys-OEt is its limited solubility in aqueous solutions. This can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for the use of Boc-Lys-OEt in scientific research. One direction is the use of Boc-Lys-OEt in the synthesis of modified peptides and proteins with unique properties and functions. Another direction is the use of Boc-Lys-OEt as a substrate for enzymes involved in peptide and protein metabolism. Additionally, further research is needed to understand the mechanism of action of Boc-Lys-OEt and its potential therapeutic applications in various diseases and conditions.
Conclusion
Boc-Lys-OEt is a chemical compound that has gained significant interest in scientific research due to its unique properties. It is commonly used as a reagent in peptide synthesis and has been shown to have a variety of biochemical and physiological effects. While there are limitations to using Boc-Lys-OEt in lab experiments, its well-established synthesis method and availability make it a valuable tool for scientific research. Further research is needed to understand the full potential of Boc-Lys-OEt in various applications.

Synthesis Methods

Boc-Lys-OEt is synthesized by the reaction of N-Boc-L-lysine with ethyl bromoacetate in the presence of triethylamine. The resulting product is then treated with hydrochloric acid to remove the Boc protecting group, which yields Boc-Lys-OEt. This synthesis method is commonly used in peptide synthesis and has been well-established in the scientific community.

Scientific Research Applications

Boc-Lys-OEt has been widely used in scientific research as a reagent in peptide synthesis. It is commonly used as a building block in the synthesis of peptides and proteins. Boc-Lys-OEt is also used in the production of modified peptides and proteins that have unique properties and functions. In addition, Boc-Lys-OEt has been used as a substrate for enzymes involved in peptide and protein metabolism.

properties

Product Name

N-{3-[(sec-butylamino)carbonyl]phenyl}-2-ethoxybenzamide

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-[3-(butan-2-ylcarbamoyl)phenyl]-2-ethoxybenzamide

InChI

InChI=1S/C20H24N2O3/c1-4-14(3)21-19(23)15-9-8-10-16(13-15)22-20(24)17-11-6-7-12-18(17)25-5-2/h6-14H,4-5H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

DNADRCYTZGFROC-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OCC

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OCC

Origin of Product

United States

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